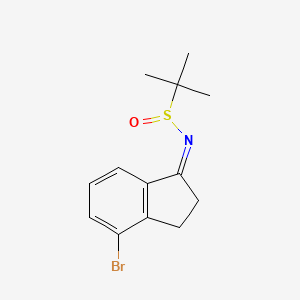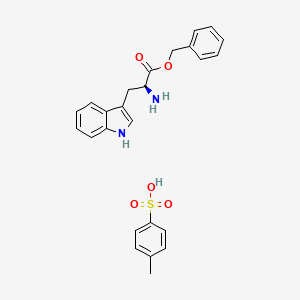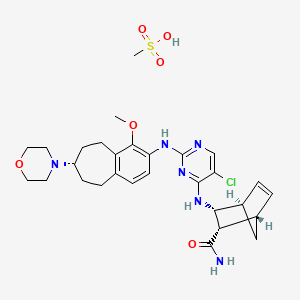
Inositol triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXASODIUM SALT is a biologically significant molecule that plays a crucial role in cellular signaling pathways. It is a derivative of inositol, a carbohydrate that is involved in various cellular processes. This compound is particularly known for its ability to release calcium ions from intracellular stores, which is essential for various cellular functions .
科学的研究の応用
D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXASODIUM SALT is widely used in scientific research due to its role in intracellular calcium release. Some of its applications include:
Chemistry: Used as a reagent in the study of phosphorylation and hydrolysis reactions.
Biology: Plays a critical role in signal transduction pathways, particularly in the release of calcium ions from intracellular stores.
Medicine: Investigated for its potential therapeutic applications in diseases related to calcium signaling dysregulation.
作用機序
The primary mechanism of action of D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXASODIUM SALT involves binding to its receptor on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium concentration triggers various cellular responses, including muscle contraction, secretion, and metabolism regulation .
Similar Compounds:
- D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE TRISODIUM SALT
- D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXAPOTASSIUM SALT
Comparison: While all these compounds share a similar core structure, their differences lie in the counterions (sodium vs. potassium) and their specific biological activities. D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXASODIUM SALT is unique in its ability to release calcium ions efficiently, making it a valuable tool in studying calcium signaling pathways .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXASODIUM SALT typically involves the phosphorylation of inositol. The process begins with the protection of hydroxyl groups on inositol, followed by selective phosphorylation at the 1, 4, and 5 positions. The final step involves deprotection and conversion to the hexasodium salt form .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar steps as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
化学反応の分析
Types of Reactions: D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXASODIUM SALT primarily undergoes hydrolysis and phosphorylation reactions. It can also participate in complex formation with metal ions.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions under mild acidic or basic conditions.
Phosphorylation: Requires phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions.
Major Products: The major products formed from these reactions include various phosphorylated derivatives of inositol and free inositol upon complete hydrolysis .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for D-Myo-inositol 1,4,5-trisphosphate sodium salt involves the conversion of myo-inositol to inositol 1,4,5-trisphosphate, followed by the addition of sodium salt to form the final product.", "Starting Materials": [ "Myo-inositol", "Phosphoric acid", "Sodium hydroxide", "Sodium chloride" ], "Reaction": [ "Myo-inositol is reacted with phosphoric acid to form inositol 1,4,5-trisphosphate", "The inositol 1,4,5-trisphosphate is then reacted with sodium hydroxide to form the sodium salt of inositol 1,4,5-trisphosphate", "Sodium chloride is added to the reaction mixture to precipitate the final product, D-Myo-inositol 1,4,5-trisphosphate sodium salt" ] } | |
CAS番号 |
108340-81-4 |
分子式 |
C6H9Na6O15P3 |
分子量 |
551.99 g/mol |
IUPAC名 |
hexasodium;[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H15O15P3.6Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m0....../s1 |
InChIキー |
MLMBGBMAFNSCOW-PYBCBHMXSA-H |
異性体SMILES |
[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does D-Myo-inositol 1,4,5-trisphosphate sodium salt interact with its target and what are the downstream effects in the context of cardiac tissue?
A1: While the exact target is not explicitly mentioned in this specific research paper, D-Myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is a well-known second messenger that primarily acts by binding to the Ins(1,4,5)P3 receptor, which is a ligand-gated calcium channel located on the endoplasmic reticulum. This binding triggers the release of calcium ions (Ca2+) from the endoplasmic reticulum into the cytoplasm. The research paper demonstrates that manipulating this signaling pathway using both an agonist (D-Myo-inositol 1,4,5-trisphosphate sodium salt) and an antagonist (2-APB) mimics the cardioprotective effects of ischemic preconditioning, suggesting that modulating intracellular calcium levels plays a crucial role in this phenomenon. []
Q2: What is the role of D-Myo-inositol 1,4,5-trisphosphate sodium salt in mimicking ischemic preconditioning according to the provided research?
A2: The research demonstrates that D-Myo-inositol 1,4,5-trisphosphate sodium salt, by mimicking the biphasic Ins(1,4,5)P3 concentration changes observed during ischemic preconditioning, significantly reduces infarct size in a rabbit heart model. [] This suggests that the compound, likely through its interaction with the Ins(1,4,5)P3 receptor and subsequent modulation of intracellular calcium levels, triggers similar protective mechanisms as those activated during ischemic preconditioning.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol](/img/structure/B1516139.png)
![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(triphenylmethyl)thio]methyl]-](/img/structure/B1516140.png)



![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)


![(3Ar,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-hydroxyspiro[5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-carbonitrile](/img/structure/B1516172.png)
